molecular formula C20H28N6 B2898570 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-cyclobutylpyrimidine CAS No. 2380077-58-5

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-cyclobutylpyrimidine

Cat. No.: B2898570
CAS No.: 2380077-58-5
M. Wt: 352.486
InChI Key: POQONSQBHWDFBR-UHFFFAOYSA-N
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Description

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-cyclobutylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridazine ring, and a piperazine moiety linked to a cyclobutylpyrimidinyl group

Preparation Methods

The synthesis of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-cyclobutylpyrimidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is typically introduced via alkylation using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.

    Cyclobutylpyrimidinyl Group Attachment: The cyclobutylpyrimidinyl group can be synthesized separately and then attached to the piperazine ring through nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-cyclobutylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, where nucleophiles like halides or amines replace existing substituents.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be useful for structural elucidation or further synthetic modifications.

Common reagents and conditions for these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to 150°C, depending on the specific reaction.

Scientific Research Applications

4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-cyclobutylpyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in diseases like cancer and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemical entities.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This binding can lead to inhibition or activation of the target, resulting in downstream effects on cellular pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-cyclobutylpyrimidine stands out due to its unique combination of structural features. Similar compounds include:

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares the tert-butyl and piperazine moieties but differs in the pyridazine ring and cyclobutylpyrimidinyl group.

    Palbociclib Impurity 73: A related compound used as an impurity standard in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases.

    Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: Although structurally different, it shares the tert-butyl group and is used in different applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6/c1-20(2,3)17-7-8-18(24-23-17)25-9-11-26(12-10-25)19-13-16(21-14-22-19)15-5-4-6-15/h7-8,13-15H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQONSQBHWDFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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